Cas no 80935-59-7 (BTTA)

BTTA structure
BTTA structure
Nome del prodotto:BTTA
Numero CAS:80935-59-7
MF:C12H9N3
MW:195.219961881638
MDL:MFCD30491308
CID:4197145
PubChem ID:11298509

BTTA Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,5-Benzenetriacetonitrile
    • (benzene-1,3,5-triyl)triacetonitrile
    • 2,2',2''-(benzene-1,3,5-triyl)triacetonitrile
    • BZ095
    • BTTA
    • 1,3,5-Tris(cyanomethyl)benzene
    • 2-[3,5-Bis(cyanomethyl)phenyl]acetonitrile
    • E76837
    • CS-0146160
    • YSWG205
    • 80935-59-7
    • SCHEMBL4007007
    • MFCD30491308
    • BS-53283
    • MDL: MFCD30491308
    • Inchi: 1S/C12H9N3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-3H2
    • Chiave InChI: QEIMSNKURDQYSE-UHFFFAOYSA-N
    • Sorrisi: N#CCC1C=C(CC#N)C=C(CC#N)C=1

Proprietà calcolate

  • Massa esatta: 195.079647300g/mol
  • Massa monoisotopica: 195.079647300g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 276
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 71.4Ų
  • XLogP3: 0.9

BTTA Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216800-250mg
2,2',2''-(benzene-1,3,5-triyl)triacetonitrile
80935-59-7 98%
250mg
¥853.00 2024-07-28
eNovation Chemicals LLC
Y1261343-100mg
2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile
80935-59-7 98%
100mg
$105 2024-06-05
AN HUI ZE SHENG Technology Co., Ltd.
D042388-100mg
2,2',2''-(benzene-1,3,5-triyl)triacetonitrile
80935-59-7 97%
100mg
¥395.00 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B304702-250mg
BTTA
80935-59-7 97%
250mg
¥1102.90 2023-09-04
Ambeed
A558303-100mg
2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile
80935-59-7 98%
100mg
$54.0 2025-02-20
Ambeed
A558303-250mg
2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile
80935-59-7 98%
250mg
$78.0 2025-02-20
AN HUI ZE SHENG Technology Co., Ltd.
D042388-250mg
2,2',2''-(benzene-1,3,5-triyl)triacetonitrile
80935-59-7 97%
250mg
¥824.00 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B304702-1g
BTTA
80935-59-7 97%
1g
¥2833.90 2023-09-04
AstaTech
E76837-0.25/G
2,2',2''-(BENZENE-1,3,5-TRIYL)TRIACETONITRILE
80935-59-7 95%
0.25g
$196 2023-09-19
1PlusChem
1P01KLBQ-1g
2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile
80935-59-7 98%
1g
$249.00 2024-04-21

BTTA Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide
Riferimento
Synthesis of bis- and tris(indolinylidenemethyl)benzenes by one-pot reactions of polylithiated nitriles with bis(imidoyl)chlorides of oxalic acid
Langer, Peter; et al, European Journal of Organic Chemistry, 2002, (4), 686-691

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
α,α',α''-Tris(hydroxyimino)-1,3,5-benzenetriacetonitrile: A three-fold symmetric, versatile and practical supramolecular building block
Aakeroey, Christer B.; et al, CrystEngComm, 2012, 14(1), 71-74

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide
2.1 -
Riferimento
Rationally Designed Cooperatively Enhanced Receptors To Magnify Host-Guest Binding in Water
Gunasekara, Roshan W.; et al, Journal of the American Chemical Society, 2015, 137(2), 843-849

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide
2.1 -
Riferimento
Enhancing binding affinity and selectivity through preorganization and cooperative enhancement of the receptor
Gunasekara, Roshan W.; et al, Chemical Communications (Cambridge, 2016, 52(23), 4345-4348

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ;  20 h, rt
Riferimento
Flexibility of C3h-Symmetrical Linkers in Tris-oligonucleotide-Based Tetrahedral Scaffolds
Panagiotidis, Christos; et al, ChemBioChem, 2016, 17(3), 254-259

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  3 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Structure-Thermodynamic-Property Relationships in Cyanovinyl-Based Microporous Polymer Networks for the Future Design of Advanced Carbon Capture Materials
Yassin, Ali; et al, Advanced Functional Materials, 2017, 27(26),

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h
Riferimento
Covalent organic polymer framework with C-C bonds as a fluorescent probe for selective iron detection
Ozdemir, E.; et al, RSC Advances, 2015, 5(84), 69010-69015

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Ethyl acetate ;  1 h, reflux
2.1 Solvents: Dimethyl sulfoxide ;  20 h, rt
Riferimento
Flexibility of C3h-Symmetrical Linkers in Tris-oligonucleotide-Based Tetrahedral Scaffolds
Panagiotidis, Christos; et al, ChemBioChem, 2016, 17(3), 254-259

BTTA Raw materials

BTTA Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80935-59-7)BTTA
A1053208
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):280.0/1399.0